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molecular formula C7H7IN2 B1365710 3-cyano-1-methylpyridin-1-ium iodide CAS No. 1004-16-6

3-cyano-1-methylpyridin-1-ium iodide

Cat. No. B1365710
M. Wt: 246.05 g/mol
InChI Key: QOYXETVGUYSYRK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE036374

Procedure details

3-Cyanopyridine (1) (104 g, 1 mol) and methyl iodide (150 g, 1.06 mol) in acetone (500 ml) was stirred for 5 hours at room temperature. Then more methyl iodide (20 g, 0.14 mol) was added, and the reaction mixture was stirred overnight at room temperature. The mixture was filtered and the solid product was washed with acetone (100 ml) and then thoroughly with ether. After drying, 199 g (0.81 mol, 81%) of the title compound were obtained, M.P. 145°-150° C.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].[CH3:9][I:10]>CC(C)=O>[I-:10].[C:1]([C:3]1[CH:4]=[N+:5]([CH3:9])[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
150 g
Type
reactant
Smiles
CI
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid product was washed with acetone (100 ml)
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[I-].C(#N)C=1C=[N+](C=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.81 mol
AMOUNT: MASS 199 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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